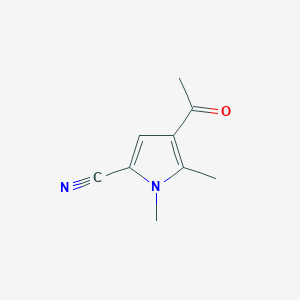
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile (DMAC) is a chemical compound that has gained attention in the scientific research community for its potential applications in various fields. DMAC is a pyrrole derivative that has a carbonitrile group attached to its pyrrole ring. The compound has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile is not fully understood. However, studies have shown that 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has been found to have several biochemical and physiological effects. In vitro studies have shown that 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile inhibits the growth and proliferation of cancer cells. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In addition, 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has been found to have antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile is also soluble in a variety of solvents, making it easy to work with in the lab. However, 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has some limitations for lab experiments. It is a toxic compound and requires caution when handling. In addition, 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has a short half-life, which can make it difficult to study its effects over a longer period of time.
Orientations Futures
There are several future directions for the study of 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile. One area of research is in the development of new drugs. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has shown promise as an anti-tumor and anti-inflammatory agent, and further studies may lead to the development of new drugs for cancer treatment and other inflammatory conditions. Another area of research is in the study of 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile's antibacterial and antifungal activity. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile may be a potential candidate for the development of new antibiotics. Finally, further studies are needed to fully understand the mechanism of action of 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile and its effects on various biological processes.
Méthodes De Synthèse
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile can be synthesized by several methods, including the condensation reaction between 4-acetyl-1,5-dimethylpyrrole and malononitrile in the presence of a base. Another method involves the reaction of 4-acetyl-1,5-dimethylpyrrole with cyanogen bromide followed by hydrolysis. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile can also be synthesized by the reaction of 4-acetyl-1,5-dimethylpyrrole with ethyl cyanoacetate in the presence of a base.
Applications De Recherche Scientifique
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has been studied for its potential applications in various fields of scientific research. One of the main areas of research is in the development of new drugs. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has been found to have anti-tumor activity and has been studied for its potential use in cancer treatment. 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has also been studied for its potential use as an anti-inflammatory agent. In addition, 1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile has been found to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
121191-16-0 |
|---|---|
Nom du produit |
1,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbonitrile |
Formule moléculaire |
C9H10N2O |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
4-acetyl-1,5-dimethylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c1-6-9(7(2)12)4-8(5-10)11(6)3/h4H,1-3H3 |
Clé InChI |
DQHHXWVRTBGXOF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(N1C)C#N)C(=O)C |
SMILES canonique |
CC1=C(C=C(N1C)C#N)C(=O)C |
Synonymes |
1H-Pyrrole-2-carbonitrile, 4-acetyl-1,5-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



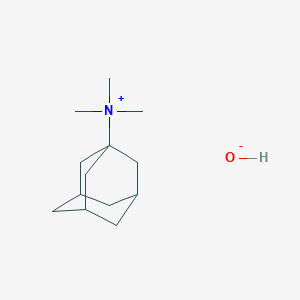
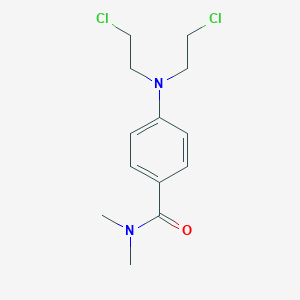
![5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B39428.png)
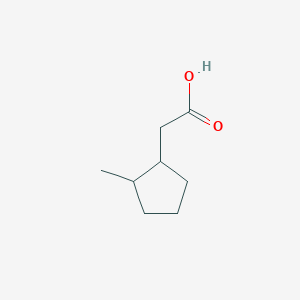
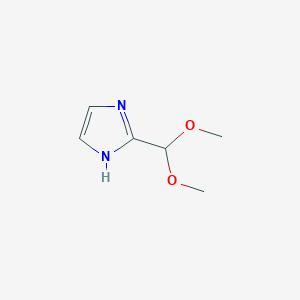
![Sodium tetrakis[3,5-bis(1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate trihydrate](/img/structure/B39439.png)
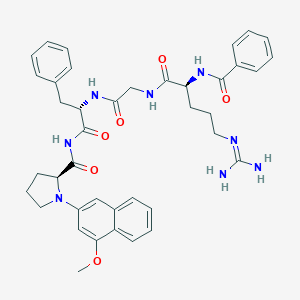
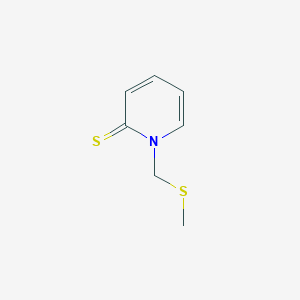
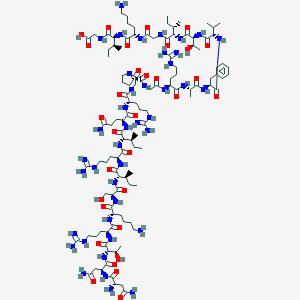
![1-(Fluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39446.png)
![1-Cyclopropyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B39448.png)
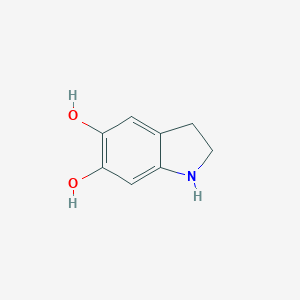
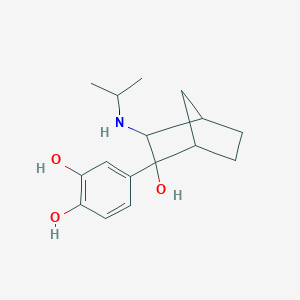
![N-[5-[[2-[4-(acridin-9-ylamino)anilino]-2-oxoethyl]carbamoyl]-1-methylpyrrol-3-yl]-4-amino-1-methylpyrrole-2-carboxamide](/img/structure/B39454.png)